molecular formula C20H22N2O2 B11639221 2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Methoxyphenyl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11639221
M. Wt: 322.4 g/mol
InChI Key: PMCPFDDYQLLDOP-UHFFFAOYSA-N
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Description

4-(5-ISOPROPYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ISOPROPYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER typically involves the reaction of 2-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)phenols with carbonyl compounds such as cyclopentanone, cyclohexanone, or 4-methylcyclohexanone . The reaction is usually carried out in ethanol (EtOH) under heating conditions for about 1 hour, resulting in the formation of the 1,3-oxazine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-ISOPROPYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-(5-ISOPROPYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-ISOPROPYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an antagonist of 5-HT2B serotonin receptors, which are involved in various physiological processes . The compound’s structure allows it to bind to these receptors, inhibiting their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-ISOPROPYL-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL)PHENYL METHYL ETHER is unique due to its specific isopropyl substitution, which can influence its biological activity and chemical reactivity

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-propan-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H22N2O2/c1-13(2)20-22-18(16-6-4-5-7-19(16)24-20)12-17(21-22)14-8-10-15(23-3)11-9-14/h4-11,13,18,20H,12H2,1-3H3

InChI Key

PMCPFDDYQLLDOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N2C(CC(=N2)C3=CC=C(C=C3)OC)C4=CC=CC=C4O1

Origin of Product

United States

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